![molecular formula C20H17N5O3 B6484992 2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 899946-34-0](/img/structure/B6484992.png)
2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is part of a novel class of furo[2,3-d]pyrimidines . These compounds have been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases (TK), and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .
Synthesis Analysis
The synthesis of this compound involves several steps . The IR spectra were recorded on a PerkinElmer 1600 FTIR spectrometer using KBr pellets. 1H and 13C NMR spectra (400 and 100 MHz, respectively) were acquired on a Varian 400 MHz spectrometer in DMSO-d6 using TMS as an internal standard .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using high-resolution mass spectra (HRMS) analysis. The analysis was performed using the electrospray ionization (ESI) method and a Xevo G2 QTOF mass spectrometer .Wissenschaftliche Forschungsanwendungen
- Researchers have evaluated the compound’s in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . Understanding its effectiveness against pathogens is crucial for developing new therapeutic agents.
- The compound has been investigated for its anticancer properties. Specifically, it was tested against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) using the Sulforhodamine B (SRB) assay . Further studies could explore its mechanism of action and potential as an anticancer drug.
- Novel derivatives of this compound were developed and screened for neuroprotective and anti-neuroinflammatory properties. In vitro models were used to assess their efficacy, suggesting potential applications in treating neurodegenerative diseases .
- Quinolinyl-pyrazoles, which include this compound, were screened as potent inhibitors for c-MET. One specific derivative containing a quinoline-containing pyrazole heterocycle demonstrated excellent tumor growth inhibition, oral pharmacokinetics, and binding properties with various protein kinases .
- Related thiophene derivatives have been used in the development of insecticides and anti-atherosclerotic agents. While not directly studied for this compound, exploring its potential in these areas could be worthwhile .
Antimicrobial Activity
Anticancer Potential
Neuroprotective and Anti-Neuroinflammatory Effects
c-MET Inhibition for Tumor Growth
Insecticides and Anti-Atherosclerotic Agents
Wirkmechanismus
Mode of Action
It is known that the compound belongs to a class of molecules known as pyridopyrimidines . Pyridopyrimidines have been shown to have therapeutic interest and have been used on several therapeutic targets . The compound’s lipophilicity allows it to diffuse easily into cells .
Biochemical Pathways
Pyridopyrimidines, the class of compounds to which vu0501352-1 belongs, have been associated with various biological activities .
Result of Action
Pyridopyrimidines have been associated with various biological activities, suggesting that vu0501352-1 may have similar effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKPAKMRQIBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.